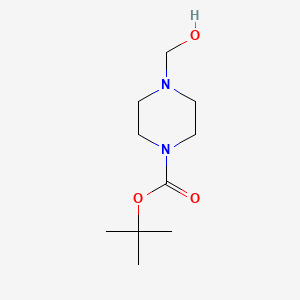
4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features both quinoline and pyrrole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of quinoline derivatives with pyrrole intermediates. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach involves the use of metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the quinoline-pyrrole linkage .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. Catalysts like palladium or nickel are often employed to facilitate the reactions under mild conditions, ensuring high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are often used for electrophilic substitution.
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
4-(Quinolin-2-yl)pyrimidin-2-amine: This compound also features a quinoline moiety and has shown potential as a kinase inhibitor.
4-Hydroxy-2-quinolones: These compounds are known for their antimicrobial properties and are used in drug development.
Quinolinyl-pyrazoles: These compounds have been studied for their pharmacological activities, including anti-inflammatory and anticancer properties.
Uniqueness
4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile is unique due to its dual heterocyclic structure, which allows for diverse chemical reactivity and a broad range of applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C14H9N3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
4-quinolin-2-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-7-11-8-16-9-12(11)14-6-5-10-3-1-2-4-13(10)17-14/h1-6,8-9,16H |
Clave InChI |
ACBBFPWZUORHJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=CNC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11887751.png)




![1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11887796.png)


![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11887818.png)
![(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B11887823.png)

![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)

![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)
